6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
RDR 03785 is synthesized through a series of chemical reactions involving morpholino and benzodioxol compounds. The key steps include the formation of the morpholino group and its subsequent attachment to the benzodioxol ring. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of RDR 03785 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
RDR 03785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of RDR 03785, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
RDR 03785 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the tautomerase activity of MIF and its inhibition.
Biology: Employed in cell structure studies to understand the role of MIF in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where MIF plays a critical role, such as inflammation and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MIF
Mechanism of Action
RDR 03785 exerts its effects by inhibiting the tautomerase activity of MIF through direct non-covalent interaction. This inhibition disrupts the biological activity of MIF, which is involved in various cellular processes, including inflammation and immune response. The molecular targets and pathways involved include the interaction of RDR 03785 with the active site of MIF, preventing its enzymatic activity .
Comparison with Similar Compounds
RDR 03785 is unique in its specific inhibition of MIF tautomerase activity. Similar compounds include other MIF antagonists such as ISO-1, 4-IPP, and p425. These compounds also inhibit MIF activity but may differ in their chemical structure, potency, and specific applications. RDR 03785 stands out due to its high specificity and effectiveness in inhibiting MIF .
Properties
IUPAC Name |
6-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c20-19(21,22)13-3-1-12(2-4-13)18(23-5-7-25-8-6-23)14-9-16-17(10-15(14)24)27-11-26-16/h1-4,9-10,18,24H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPMEGCCWPTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3O)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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